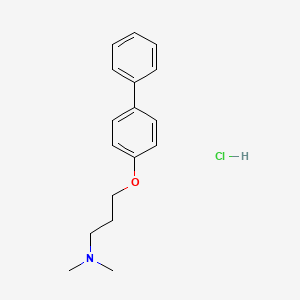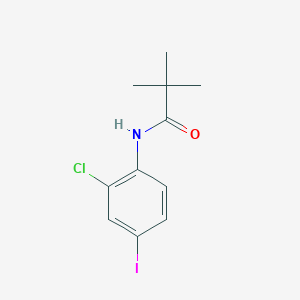![molecular formula C15H14N2O3 B4407913 [3-[(6-Methylpyridin-2-yl)carbamoyl]phenyl] acetate](/img/structure/B4407913.png)
[3-[(6-Methylpyridin-2-yl)carbamoyl]phenyl] acetate
描述
[3-[(6-Methylpyridin-2-yl)carbamoyl]phenyl] acetate is an organic compound that features a pyridine ring substituted with a methyl group and an amide linkage to a phenyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(6-Methylpyridin-2-yl)carbamoyl]phenyl] acetate typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 6-methyl-2-aminopyridine with a suitable carboxylic acid derivative, such as phenyl acetate, under conditions that promote amide bond formation. Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Acetylation: The phenyl group can be acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
[3-[(6-Methylpyridin-2-yl)carbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
[3-[(6-Methylpyridin-2-yl)carbamoyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of [3-[(6-Methylpyridin-2-yl)carbamoyl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
3-{[(2-pyridinyl)amino]carbonyl}phenyl acetate: Lacks the methyl group on the pyridine ring.
3-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl benzoate: Contains a benzoate group instead of an acetate group.
3-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl propionate: Contains a propionate group instead of an acetate group.
Uniqueness
The presence of the methyl group on the pyridine ring and the acetate ester makes [3-[(6-Methylpyridin-2-yl)carbamoyl]phenyl] acetate unique in terms of its chemical reactivity and potential applications. The methyl group can influence the electronic properties of the pyridine ring, while the acetate ester can be easily modified to introduce other functional groups.
属性
IUPAC Name |
[3-[(6-methylpyridin-2-yl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-5-3-8-14(16-10)17-15(19)12-6-4-7-13(9-12)20-11(2)18/h3-9H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPGIYSBMYKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


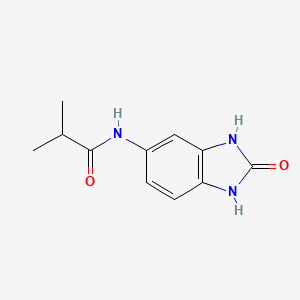
![4-chloro-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4407845.png)
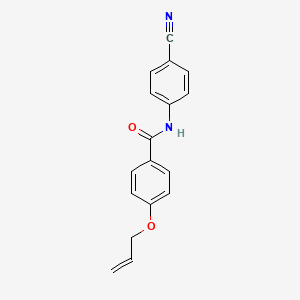
![1-[4-methoxy-3-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]ethanone](/img/structure/B4407859.png)
![1-[2-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride](/img/structure/B4407864.png)
![1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]-4-methylpiperazine;hydrochloride](/img/structure/B4407870.png)
![2-[3-(4-Methylpiperazin-1-yl)propoxy]benzonitrile;hydrochloride](/img/structure/B4407878.png)
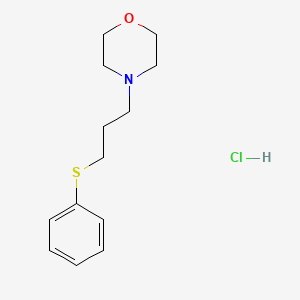
![5-Ethyl-3-hydroxy-2'-methyl-2,3-dihydro-1H,1'H-[3,3'-biindol]-2-one](/img/structure/B4407894.png)
![2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4407902.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B4407906.png)
![2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B4407916.png)
